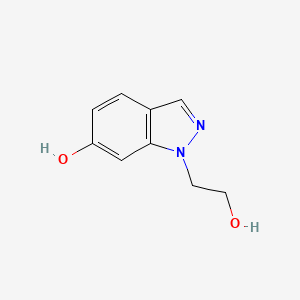

1-(2-Hydroxyethyl)-1H-indazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-4-3-11-9-5-8(13)2-1-7(9)6-10-11/h1-2,5-6,12-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJUBQWEEPBBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468287 | |

| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874668-60-7 | |

| Record name | 6-Hydroxy-1H-indazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874668-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Principles of Indazole Chemistry and Derivatives

The indazole ring system consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, resulting in a structure with the molecular formula C₇H₆N₂. austinpublishinggroup.com This arrangement gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the more thermodynamically stable and predominant form. nih.gov The presence of two nitrogen atoms within the five-membered ring imparts unique electronic properties and the capacity for diverse chemical modifications.

The synthesis of indazole derivatives is a well-established area of organic chemistry, with numerous methods developed to construct and functionalize the indazole core. These synthetic strategies allow for the precise placement of various substituents on the bicyclic ring system, leading to a vast library of compounds with tailored properties. researchgate.net The ability to readily create derivatives is a key factor in the widespread use of the indazole scaffold.

Significance of the Indazole Core in Diverse Scientific Disciplines

The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netnih.gov This significance stems from the ability of the indazole core to interact with a wide range of biological targets, including enzymes and receptors, often with high affinity and selectivity.

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, anti-arrhythmic, and antitumor properties. nih.govnih.gov A notable application is in the development of protein kinase inhibitors for cancer therapy. nih.govrsc.org Several commercially available drugs, such as axitinib, niraparib, and pazopanib, feature the indazole core, underscoring its therapeutic relevance. rsc.org Beyond medicine, the unique photophysical and electronic properties of indazoles have led to their investigation in materials science.

Positioning of 1 2 Hydroxyethyl 1h Indazol 6 Ol Within Current Indazole Research Trajectories

Strategic Approaches for Indazole Ring System Construction

The formation of the indazole core is a critical first step in the synthesis of this compound. Various methods have been developed to construct this bicyclic heteroaromatic system, each with its own advantages and limitations.

Cyclization Reactions and Precursor Design

A common and versatile strategy for indazole synthesis involves the cyclization of appropriately substituted benzene (B151609) derivatives. One classical approach is the Davis-Beirut reaction, which utilizes the reaction of an o-nitrobenzaldehyde with an amine to form an intermediate that can be reductively cyclized. For instance, ortho-imino-nitrobenzene substrates, generated through condensation, can undergo reductive cyclization using tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions.

Another powerful method involves the [3+2] cycloaddition of diazo compounds with arynes. This approach, which can be performed under mild, metal-free conditions, provides a direct route to a wide range of substituted indazoles. The use of o-(trimethylsilyl)aryl triflates as aryne precursors in the presence of a fluoride (B91410) source like CsF or TBAF at room temperature is particularly effective.

Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers another route to 1H-indazoles. This method involves the preparation of substituted aminohydrazones from tertiary amides and hydrazides, followed by a ligand-free palladium-catalyzed cyclization. Copper-catalyzed reactions have also been employed, such as the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles through a cascade process.

The design of the precursor molecule is paramount for the success of these cyclization reactions. The choice of substituents on the aromatic ring not only influences the regioselectivity of the cyclization but also provides handles for further functionalization. For example, starting with a substituted 2-fluorobenzaldehyde (B47322) or ketone allows for condensation with hydrazine to form the indazole ring.

Regioselective Synthesis of Substituted Indazoles

Achieving regioselectivity in the synthesis of substituted indazoles is a significant challenge, as reactions can often lead to a mixture of isomers. The electronic and steric properties of the substituents on the starting materials play a crucial role in directing the cyclization to the desired position.

For instance, in the synthesis of 1-aryl-1H-indazoles, the reaction of arylhydrazones derived from acetophenones or benzaldehydes with a fluorine at the C2 position and a nitro group at the C5 position can proceed via a nucleophilic aromatic substitution (SNAr) ring closure. Microwave-assisted synthesis has also been shown to be effective for the regioselective synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, using a CuI/diamine catalyst system.

The choice of reaction conditions, including the catalyst, base, and solvent, is also critical for controlling regioselectivity. For example, in the N-alkylation of the indazole ring, different conditions can favor either N1 or N2 substitution.

Directed Synthesis of the "this compound" Chemical Entity

The synthesis of the specific molecule this compound requires a carefully planned multi-step sequence that addresses the selective introduction of substituents at the N1, and C6 positions of the indazole core.

Selective N-Alkylation Strategies for 1-Substitution

The selective alkylation of the indazole nitrogen at the N1 position is a key step in the synthesis of the target molecule. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, making regioselective methods highly desirable.

One successful strategy for achieving high N1 selectivity is the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). This method has been shown to be effective for a variety of substituted indazoles and alkylating agents, including primary alkyl halides. The high N1 regioselectivity is attributed to thermodynamic control. Another approach involves a reductive amination-alkylation sequence which has been demonstrated to be highly selective for N1-alkylation and scalable.

| Alkylation Method | Reagents and Conditions | Selectivity | Reference |

| Direct Alkylation | NaH, THF, alkyl bromide | >99% N1 for certain substituted indazoles | |

| Reductive Amination | Aldehyde, reducing agent | Highly selective for N1 | |

| Mitsunobu Reaction | DEAD, PPh3, alcohol | Favors N2-alkylation |

Introduction and Manipulation of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl group can be introduced at the N1 position using an appropriate alkylating agent, such as 2-bromoethanol (B42945) or a protected version like 2-(tert-butyldimethylsilyloxy)ethyl bromide, in a selective N-alkylation reaction as described above. If a protected form is used, a subsequent deprotection step will be necessary.

Alternatively, a solid-phase synthesis approach has been described for the preparation of 2-(2-hydroxyethyl) substituted indazoles. This method involves the immobilization of a starting material on a solid support, followed by a series of reactions to build the desired molecule, and finally cleavage from the resin. This technique can be advantageous for library synthesis and purification.

Methodologies for Installing and Protecting the 6-Hydroxyl Group

The introduction of a hydroxyl group at the C6 position of the indazole ring often requires a strategic approach, which may involve either direct functionalization or the use of a pre-functionalized starting material. For instance, a starting material like 3-amino-4-methylbenzoic acid can be converted into a 6-methylindazole derivative, which can then be further functionalized.

A common strategy is to use a starting material that already contains a methoxy (B1213986) group at the desired position, which can later be deprotected to reveal the hydroxyl group. For example, starting with a dimethoxybenzene derivative can lead to a 6-methoxyindazole, which can then be demethylated using reagents like boron tribromide (BBr3).

Protection of the hydroxyl group is often necessary during subsequent synthetic steps to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For example, the tetrahydropyranyl (THP) group is a useful acid-labile protecting group for hydroxyls.

Exploration of Novel and Sustainable Synthetic Routes

The development of new synthetic pathways for indazole derivatives is driven by the need for greater efficiency, safety, and environmental responsibility. Researchers are increasingly focusing on methods that reduce waste, avoid harsh reagents, and allow for the rapid generation of molecular diversity.

The principles of green chemistry are being integrated into the synthesis of indazole scaffolds, emphasizing the use of catalytic over stoichiometric reagents, minimizing waste, and employing environmentally benign solvents. nih.govresearchgate.net Catalysis, particularly using transition metals, has proven to be a powerful tool for constructing the indazole ring system with high efficiency and selectivity.

Copper-catalyzed reactions are prominent in modern indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) catalyst system represent an efficient method for assembling 2H-indazoles. caribjscitech.comorganic-chemistry.org This approach benefits from readily available starting materials and often displays broad substrate scope and functional group tolerance. caribjscitech.com The use of copper(I) oxide nanoparticles as a heterogeneous catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) further enhances the sustainability of the process by allowing for easier catalyst recovery and reuse. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental, enabling intramolecular C-N bond formation to construct the indazole core. caribjscitech.com For instance, the direct synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed process involving intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org Furthermore, rhodium(III)-catalyzed reactions, such as the cyclization of azoxy compounds with diazo esters, provide another sophisticated route to functionalized indazoles. caribjscitech.com

Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones offers a direct pathway to 1H-indazoles. nih.gov This method is effective for synthesizing a variety of 3-substituted indazoles and is believed to proceed through a single electron transfer (SET) mechanism. nih.gov

The following table summarizes various catalytic systems employed in the synthesis of indazole derivatives, highlighting the diversity of modern catalytic approaches.

| Catalyst System | Reaction Type | Starting Materials | Key Advantages |

| CuI / TMEDA | One-pot, three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Readily available materials, high functional group tolerance. caribjscitech.com |

| Cu₂O-NPs in PEG | One-pot, three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Use of a green solvent, potential for catalyst recycling. organic-chemistry.org |

| Palladium complexes | Intramolecular C-N coupling | 2-bromobenzyl bromides, arylhydrazines | Direct, operationally simple, regioselective. organic-chemistry.org |

| Rhodium(III) complexes | C-H activation/cyclization | Azoxy compounds, diazo esters | Access to highly functionalized indazoles. caribjscitech.com |

| AgNTf₂ / Cu(OAc)₂ | Intramolecular oxidative C-H amination | Arylhydrazones | Efficient for diverse 3-substituted indazoles. nih.gov |

Flow chemistry, or continuous synthesis, has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing. durham.ac.ukresearchgate.net These benefits include superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling hazardous intermediates, improved reproducibility, and streamlined scalability. sci-hub.semdpi.com The application of flow chemistry to the synthesis of heterocycles, including indazoles, is a rapidly growing field. nih.govuc.pt

The continuous-flow synthesis of 1H-indazoles has been successfully demonstrated using o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) at high temperatures. researchgate.net The precise temperature control afforded by flow reactors is crucial for achieving high yields and minimizing side reactions in such transformations. Similarly, the Cadogan reaction, which involves the reductive cyclization of nitroaromatic imines, has been adapted to a continuous-flow process to produce N-substituted indazoles. nih.gov

Flow chemistry also facilitates multi-step synthetic sequences in a "telescoped" manner, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. mdpi.comnih.gov This approach has been used to prepare complex heterocyclic scaffolds and can be combined with in-line purification using solid-supported scavengers, further increasing efficiency. durham.ac.ukuc.pt For example, a three-step flow procedure involving diazotization, azidation, and a copper-catalyzed cyclization has been developed for the synthesis of indazole derivatives on a large scale. nih.gov

The table below contrasts batch and flow synthesis approaches for a representative indazole synthesis, illustrating the typical improvements offered by continuous processing.

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Reaction Time | Hours to days | Seconds to minutes mdpi.comnih.gov | Drastic reduction in process time |

| Temperature Control | Prone to hotspots/uneven heating | Precise and rapid heat transfer mdpi.com | Higher selectivity, safer operation |

| Safety | Large volumes of hazardous reagents/intermediates | Small reactor volumes, contained system durham.ac.uk | Inherently safer, especially for exothermic or unstable reactions |

| Scalability | Difficult, requires re-optimization | Achieved by running the system for longer | Straightforward scale-up without process redevelopment |

| Workup | Often requires liquid-liquid extraction | Can integrate in-line purification/scavenging mdpi.com | Reduced waste and manual labor |

Mechanistic Investigations of Reaction Pathways in "this compound" Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the indazole ring can proceed through several distinct mechanistic pathways, depending on the precursors and reaction conditions.

One common strategy involves the formation of the N1-N2 bond as the key ring-closing step. A proposed mechanism for the synthesis of indazoles from 2-formyl dialkylanilines and hydroxylamine (B1172632) involves an initial condensation to form an oxime. nih.gov Subsequent intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the oxime nitrogen, promoted by the steric hindrance of adjacent groups, leads to N-N bond formation. This is followed by dealkylation to yield the final indazole product. nih.gov

Another well-established pathway is the Cadogan reaction, where the reductive cyclization of an o-nitroarylimine is a key step. The proposed mechanism involves the deoxygenation of the nitro group by a phosphite (B83602) reagent to form a reactive nitrene intermediate. nih.gov This nitrene then undergoes intramolecular cyclization onto the imine C-H bond, followed by aromatization to furnish the N-substituted indazole ring. nih.gov

Domino or cascade reactions provide an elegant and atom-economical route to polyfunctionalized indazoles. For example, the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives is proposed to proceed via a tandem Michael addition/intramolecular cyclization/elimination sequence to construct the fused indazole framework. researchgate.net

Transition-metal-catalyzed C-H activation/annulation sequences represent a modern and powerful approach. These reactions often involve the formation of a metallacycle intermediate. For instance, a plausible mechanism for the synthesis of indazoles from aldehyde hydrazones involves the directed C-H activation of an ortho-C-H bond by a metal catalyst, followed by coordination and insertion of an external coupling partner, and subsequent reductive elimination to form the heterocyclic ring. researchgate.netresearchgate.net Similarly, the silver(I)-mediated intramolecular C-H amination is suggested to proceed via a radical pathway initiated by a single electron transfer (SET) from the hydrazone to the silver(I) center, generating a radical cation that undergoes cyclization. nih.gov

Electrophilic and Nucleophilic Reactivity of the Indazole Heterocycle

The indazole ring system is a privileged heterocyclic motif known for its presence in a multitude of biologically active compounds. nih.gov Its reactivity is characterized by a delicate balance between electrophilic and nucleophilic character. Generally, indazoles act as nucleophiles in chemical reactions, leading to the formation of N1- and N2-alkylated products, with the regioselectivity being highly dependent on the reaction conditions. beilstein-journals.org The 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form. beilstein-journals.org

The nitrogen atoms of the pyrazole (B372694) ring within the indazole nucleus possess lone pairs of electrons, rendering them susceptible to electrophilic attack. However, the aromatic nature of the fused benzene ring also allows for electrophilic substitution reactions, although these typically require harsh conditions. Conversely, the electron-rich nature of the heterocycle enables it to participate in nucleophilic substitution reactions, particularly at the C3 position. nih.gov The presence of the hydroxyethyl group at the N1 position and the hydroxyl group at the C6 position of this compound can modulate the electron density of the ring system, thereby influencing its reactivity towards both electrophiles and nucleophiles.

Chemical Transformations of the Hydroxyl Functionalities

The two hydroxyl groups in this compound, one primary and one phenolic, offer versatile handles for a variety of chemical modifications.

Esterification and Etherification Studies

Both the primary alcohol of the 2-hydroxyethyl side chain and the phenolic hydroxyl group at the 6-position can readily undergo esterification and etherification reactions. These transformations are fundamental in altering the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Esterification: The hydroxyl groups can be acylated using a variety of reagents, including acid chlorides, anhydrides, and carboxylic acids under appropriate coupling conditions. This allows for the introduction of a wide array of ester functionalities.

Etherification: Williamson ether synthesis, by deprotonating the hydroxyl group with a suitable base followed by reaction with an alkyl halide, is a common strategy to introduce ether linkages. This can be used to append various alkyl or aryl groups, thereby modifying the steric and electronic properties of the parent molecule.

Oxidation and Reduction Pathways

The primary alcohol of the 2-hydroxyethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid using a range of standard oxidizing agents. The choice of oxidant will determine the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.

The phenolic hydroxyl group is generally more resistant to oxidation but can undergo oxidation under specific conditions, potentially leading to quinone-type structures. Reduction of the indazole ring itself is a challenging transformation due to its aromatic stability.

Directed Functionalization at Peripheral Positions for Structural Diversification

To further explore the chemical space around the this compound core, functionalization at other positions of the indazole ring is a key strategy.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.deresearchgate.net To employ these methods, the indazole ring must first be functionalized with a suitable handle, typically a halogen.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. thieme-connect.de This allows for the introduction of various aryl or heteroaryl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing access to alkynylated indazole derivatives. thieme-connect.de

Buchwald–Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling an amine with a halide, facilitating the introduction of diverse amino functionalities.

A copper-catalyzed C-N cross-coupling reaction has also been described for the synthesis of 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.orgdntb.gov.ua

Site-Selective Halogenation and Subsequent Transformations

The introduction of a halogen atom (e.g., bromine or iodine) at a specific position on the indazole ring is a crucial first step for many subsequent derivatization strategies, including the cross-coupling reactions mentioned above. The regioselectivity of halogenation can often be controlled by the reaction conditions and the directing effects of the existing substituents. Once installed, the halogen can be displaced by a variety of nucleophiles or serve as a handle for further transformations, providing a versatile entry point for structural diversification.

Computational and Theoretical Investigations of 1 2 Hydroxyethyl 1h Indazol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. arxiv.orgepstem.net For indazole derivatives, these methods are frequently used to calculate electronic properties and to study reaction mechanisms. nih.govresearchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. epstem.netresearchgate.net

For indazole derivatives, DFT studies have shown that the HOMO-LUMO gap can be tuned by the introduction of various substituent groups. nih.govrsc.org In the case of 1-(2-Hydroxyethyl)-1H-indazol-6-ol, the electron-donating nature of the hydroxyl groups (-OH) at both the ethyl side chain and the 6-position of the indazole ring is expected to influence the frontier orbitals. These groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. A recent DFT study on a series of 3-carboxamide indazole derivatives using the B3LYP/6-311+ level of theory identified compounds with substantial HOMO-LUMO energy gaps, indicating high stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indazoles (Analogous Systems)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 3-Carboxamide Indazole Derivative (8a) | DFT/B3LYP/6-311+ | - | - | High | nih.gov |

| 3-Carboxamide Indazole Derivative (8c) | DFT/B3LYP/6-311+ | - | - | High | nih.gov |

| 3-Carboxamide Indazole Derivative (8s) | DFT/B3LYP/6-311+ | - | - | High | nih.gov |

| Thiazole Derivatives | B3LYP/6-311G(d,p) | Varies | Varies | Varies | atlantis-press.com |

Note: Specific energy values for the analogous compounds were not provided in the source material, only the qualitative assessment of a "high" energy gap.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry provides indispensable tools for mapping out the reaction pathways for the synthesis of complex molecules like indazoles. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most plausible reaction mechanism. researchgate.net For instance, DFT calculations have been employed to study the mechanism of copper-catalyzed intramolecular Ullmann-type reactions to form 1H-indazoles, helping to understand the role of the catalyst and the configuration of substrates. researchgate.net Similarly, the synthesis of 2H-indazoles via iodine-mediated C-H functionalization was investigated using DFT, which revealed a radical chain mechanism. nih.gov Theoretical studies have also been conducted on the addition of formaldehyde (B43269) to NH-indazoles, providing a sound basis for the experimental observations by modeling the reaction in the presence of an acid catalyst. nih.govacs.org These examples underscore the predictive power of transition state modeling in optimizing synthetic routes and understanding the reactivity of the indazole core.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent. mdpi.com For a molecule like this compound, which possesses a flexible hydroxyethyl (B10761427) side chain, MD simulations would be crucial for exploring its conformational landscape.

The orientation of the hydroxyethyl group relative to the indazole ring can be explored through MD simulations. This would reveal the most stable conformations and the energy barriers between them. Furthermore, simulations in an aqueous solution would show how water molecules interact with the polar hydroxyl groups and the nitrogen atoms of the indazole ring, influencing the molecule's solubility and aggregation behavior. mdpi.comuobaghdad.edu.iq Studies on similar heterocyclic compounds demonstrate the utility of MD in understanding how molecules self-assemble or interact with counterions in solution. mdpi.com

Advanced Molecular Modeling for Intermolecular Interactions

Understanding how a molecule interacts with biological targets is a cornerstone of modern drug discovery. ontosight.ai Advanced molecular modeling techniques, such as docking and binding energy calculations, are routinely used to predict and analyze these interactions for indazole-based compounds. nih.govnih.gov

Ligand-Target Docking Methodologies (focus on binding pose and interaction types)

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a target protein. rsc.orgresearchgate.net This method is widely applied to indazole derivatives to predict their potential as inhibitors for various enzymes, such as kinases and topoisomerases. nih.govresearchgate.netderpharmachemica.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The indazole derivative is then computationally placed into the active site of the protein, and a scoring function estimates the binding affinity for numerous possible poses. The results reveal the most likely binding mode and the specific types of interactions that stabilize the complex. For indazole derivatives, these interactions commonly include:

Hydrogen bonds: The nitrogen atoms of the indazole ring and the hydroxyl groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.govderpharmachemica.com

π-π stacking: The aromatic indazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic interactions: The bicyclic core of the indazole provides a surface for hydrophobic interactions with nonpolar residues. acs.org

Halogen bonding: In cases of halogenated indazoles, specific halogen bonds can contribute significantly to binding affinity. nih.govnih.gov

For example, docking studies of indazole derivatives into the active site of the K-Ras receptor showed hydrogen bonding with residues such as ARG73 and GLN70, with a calculated binding energy of -7.3 kcal/mol. nih.gov Another study on indazole-based inhibitors of the ULK1 kinase used docking to guide the design of compounds with improved activity, targeting specific interactions with residues like Lys46 and Tyr94. nih.gov

Table 2: Representative Docking Results for Indazole Derivatives against Various Protein Targets

| Indazole Derivative | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| Bindarit | K-Ras | -7.3 | ARG73, GLN70, THR74 | nih.gov |

| Substituted Indazole (5f) | Aromatase | -8.0 | Arg115, Met374 | derpharmachemica.com |

| 3-Carboxamide Indazole (8v) | Renal Cancer Receptor (6FEW) | -11.77 | ASP784, LYS655, MET699 | nih.govrsc.org |

| Indazole-tetrahydropyridine (19d) | Serotonin (B10506) 5-HT2A Receptor | - | Phe234 | nih.govnih.gov |

Binding Energy Deconvolution and Interaction Hotspot Identification

This "binding energy deconvolution" allows researchers to identify "interaction hotspots"—specific residues in the target protein that are critical for ligand binding. nih.govresearchgate.net By decomposing the total binding free energy, one can see which residues contribute favorably (through hydrogen bonds, van der Waals interactions, etc.) and which may cause steric clashes or electrostatic repulsion. researchgate.net For example, a study on ligands for a PreQ1 riboswitch used this method to identify two specific triplets of nucleotides that contributed most significantly to the binding of cognate ligands through hydrogen bonding and base stacking. nih.gov This level of detail is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective indazole-based molecules. nih.gov

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern chemical analysis. Density Functional Theory (DFT) has emerged as a robust method for these predictions, providing a high degree of accuracy when appropriate functionals and basis sets are employed.

Methodologically, the process begins with the optimization of the ground-state geometry of this compound. This is typically achieved using a hybrid functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately model the electronic distribution, particularly around the heteroatoms and the hydroxyl groups. nih.govacs.org Solvent effects, which can significantly influence molecular conformation and spectroscopic properties, can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Once the optimized geometry is obtained, the NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org This method is widely used for its reliability in predicting NMR parameters. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A recent computational study on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized DFT with the B3LYP functional and the 6-31G(d,p) basis set to predict its ¹H and ¹³C NMR chemical shifts. asianresassoc.orgresearchgate.net The predicted values showed strong correlation with experimental data, validating the computational approach. asianresassoc.orgresearchgate.net For this compound, a similar approach would be expected to yield accurate predictions.

The predicted deshielding of certain protons and carbons can be attributed to the electronegativity of adjacent atoms (oxygen and nitrogen), the presence of hydrogen bonding, and inductive effects from the substituents. asianresassoc.org For instance, the protons of the hydroxyethyl group and the hydroxyl group at position 6 would be expected to show characteristic chemical shifts influenced by their electronic environment and potential for hydrogen bonding.

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the methodologies described.

Table 1: Theoretically Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H on N1-CH₂ | 4.35 |

| H on CH₂-OH | 3.90 |

| H on C3 | 7.95 |

| H on C4 | 7.50 |

| H on C5 | 6.90 |

| H on C7 | 7.10 |

| H on C6-OH | 9.50 |

| H on CH₂-OH | 5.20 |

Table 2: Theoretically Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| N1-CH₂ | 52.0 |

| CH₂-OH | 61.5 |

| C3 | 134.0 |

| C3a | 122.5 |

| C4 | 120.0 |

| C5 | 110.0 |

| C6 | 155.0 |

| C7 | 105.0 |

| C7a | 140.0 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodological Development

QSAR and QSPR studies are essential computational tools in drug discovery and materials science for developing mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. The development of a robust QSAR/QSPR model for this compound and its analogs would involve several key steps focused on descriptor calculation and model construction.

Descriptor Calculation:

The first step is to generate a set of molecular descriptors that numerically represent the structural and physicochemical features of the molecules. These descriptors can be categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors and include molecular weight, atom counts, bond counts, and molecular formula. protoqsar.com

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices (e.g., Kier & Hall indices) and topological polar surface area (TPSA). protoqsar.comresearchgate.net

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the molecule and include information about the molecular shape and surface area. Examples are solvent-accessible surface area and molecular volume. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (like DFT) and describe the electronic properties of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edu

Physicochemical Descriptors: These include properties like lipophilicity (logP), aqueous solubility (logS), and molar refractivity. researchgate.net

For a series of indazole derivatives, a diverse set of these descriptors would be calculated to capture the structural variations within the dataset.

Model Construction:

Once the descriptors are generated, a mathematical model is constructed to correlate these descriptors with the activity or property of interest. A common approach is to use multiple linear regression (MLR), which generates a linear equation relating the dependent variable (activity/property) to a selection of independent variables (descriptors). nih.gov

The process typically involves:

Data Set Preparation: A dataset of indazole derivatives with known activities is compiled. This dataset is then divided into a training set for model development and a test set for external validation.

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often done using techniques like genetic algorithms (GA) or stepwise regression to avoid overfitting and multicollinearity. nih.gov

Model Building: Using the selected descriptors and the training set, an MLR model is built. The quality of the model is assessed by statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data.

Model Validation: The predictive power of the model is evaluated through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using the test set (yielding a predictive R², or pred_r²). asianresassoc.org A robust and predictive model will have high values for R², q², and pred_r².

For instance, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives used the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, which considers steric and electrostatic fields around the molecules. researchgate.net Such an approach could also be applied to indazole derivatives, providing insights into the 3D structural requirements for activity.

Below is a hypothetical table illustrating the types of descriptors that could be used in a QSAR model for a series of indazole derivatives.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Model Development

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, a predictor of drug transport properties. |

| Geometrical | Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

Exploration of Molecular Recognition and Biochemical Target Engagement Mechanisms

Receptor-Ligand Interaction Mapping at a Molecular Level

Saturation Binding Assays for Receptor Density and Affinity Determination

No publicly available research has been found that details the use of saturation binding assays to determine the receptor density (Bmax) and dissociation constant (Kd) for 1-(2-Hydroxyethyl)-1H-indazol-6-ol. This type of assay is fundamental for characterizing the direct interaction of a ligand with its receptor, and the absence of such data indicates a gap in the understanding of this compound's primary target affinity.

Competition Binding Studies with Established Ligands

Similarly, there is no available information from competition binding studies for this compound. These studies are crucial for understanding a compound's binding affinity and selectivity by measuring its ability to displace a known radiolabeled ligand from a receptor. Without this data, the inhibitory constants (Ki) and the comparative affinity of this compound against established ligands remain unknown.

Allosteric Modulation and Conformational Dynamics in Protein-Ligand Systems

The potential for this compound to act as an allosteric modulator, a substance that indirectly influences the effects of an agonist or inverse agonist at a protein, has not been documented in the available scientific literature. Investigations into its influence on the conformational dynamics of any protein-ligand systems are also absent from public records.

While research exists for structurally similar indazole derivatives, the specific substitutions on the indazole core significantly alter the compound's chemical properties and, by extension, its biological activity. Therefore, data from related compounds cannot be accurately extrapolated to this compound.

Advanced Spectroscopic and Structural Characterization of 1 2 Hydroxyethyl 1h Indazol 6 Ol and Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy serves as a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. For 1-(2-Hydroxyethyl)-1H-indazol-6-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, offering insights into the connectivity and spatial relationships of the atoms within the molecule.

Multi-Dimensional NMR for Complete Structural Assignment

To achieve an unambiguous assignment of the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is employed. ipb.ptyoutube.com

The ¹H NMR spectrum of the indazole core is expected to show signals for the aromatic protons, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. mdpi.com The protons of the 2-hydroxyethyl substituent at the N1 position would appear as distinct multiplets in the aliphatic region of the spectrum.

A COSY experiment reveals the correlations between scalar-coupled protons, allowing for the tracing of proton-proton connectivity within the indazole ring and the hydroxyethyl (B10761427) side chain. sdsu.edu For instance, the correlation between the protons of the -CH₂-CH₂-OH fragment can be readily identified.

The HSQC spectrum correlates each proton signal with the signal of the directly attached carbon atom, enabling the assignment of the carbon resonances based on the already assigned proton spectrum. nanalysis.com This is particularly useful for distinguishing between the aromatic CH groups and the aliphatic CH₂ groups.

Further structural information is obtained from the HMBC experiment, which shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu These long-range correlations are crucial for confirming the substitution pattern on the indazole ring and for establishing the connectivity between the hydroxyethyl group and the N1 position of the indazole core. For example, a correlation between the N1-CH₂ protons and the C7a and C3 carbons of the indazole ring would definitively confirm the N1 substitution. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| 3 | ~135 | ~8.0 | s | |

| 4 | ~120 | ~7.6 | d | ~8.5 |

| 5 | ~115 | ~6.8 | dd | ~8.5, ~2.0 |

| 6 | ~155 | - | - | - |

| 7 | ~100 | ~7.0 | d | ~2.0 |

| 7a | ~140 | - | - | - |

| 3a | ~125 | - | - | - |

| 1' (N-CH₂) | ~50 | ~4.2 | t | ~5.5 |

| 2' (CH₂-OH) | ~60 | ~3.9 | t | ~5.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Conformational Analysis and Rotational Barriers

The 2-hydroxyethyl side chain of this compound is flexible, and its preferred conformation and the rotational energy barrier around the N1-C1' bond can be investigated using variable-temperature NMR studies. st-andrews.ac.ukscielo.br At lower temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. researchgate.net

By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate of exchange between different conformations can be determined. From these rates, the activation energy (ΔG‡) for the rotational barrier can be calculated. nih.gov The presence of intramolecular hydrogen bonding between the hydroxyl proton and the N2 atom of the indazole ring could influence the conformational preference and the height of the rotational barrier. Such studies provide valuable information about the molecule's dynamic behavior in solution.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure Information

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a precursor ion is selected and then fragmented to produce a spectrum of product ions. researchgate.net The fragmentation pathways of protonated this compound ([M+H]⁺) can provide valuable information about its substructures.

Common fragmentation pathways for N-alkylated indazoles involve cleavages of the substituent at the nitrogen atom. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the hydroxyethyl group or parts of it. For instance, the loss of a neutral water molecule (H₂O) from the hydroxyethyl side chain is a plausible initial fragmentation step. Another expected fragmentation is the cleavage of the C-C bond of the side chain, leading to the loss of a CH₂OH radical or a C₂H₄O molecule. Cleavage of the N1-C1' bond would result in an ion corresponding to the indazol-6-ol moiety. The fragmentation of the indazole ring itself can also occur, leading to characteristic product ions. nih.gov

Table 2: Plausible MS/MS Fragmentation of [this compound+H]⁺.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 179.0818 | 161.0713 | H₂O (18.0105) | Ion from dehydration |

| 179.0818 | 148.0658 | CH₂OH (31.0150) | Ion after loss of hydroxymethyl radical |

| 179.0818 | 135.0556 | C₂H₄O (44.0262) | Indazol-6-ol cation |

| 135.0556 | 107.0498 | CO (28.0058) | Fragment from ring cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. scielo.br For this compound, with a chemical formula of C₉H₁₀N₂O₂, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. Experimental measurement of the m/z value with high precision using HRMS can confirm the elemental formula and, consequently, the molecular weight of the compound, providing strong evidence for its identity. nih.gov

Table 3: High-Resolution Mass Spectrometry Data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Theoretical Exact Mass ([M+H]⁺) | 179.0815 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups and obtaining a unique "molecular fingerprint." uobasrah.edu.iq

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule. The O-H stretching vibration of the phenolic hydroxyl group and the alcoholic hydroxyl group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. mdpi.com The N-H stretching vibration, if any tautomers were present, would also appear in this region. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹. mdpi.com

The C=C and C=N stretching vibrations of the indazole ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region of both the IR and Raman spectra. mdpi.com The C-O stretching vibrations of the primary alcohol and the phenol would be expected in the 1000-1260 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would provide further characteristic signals in the fingerprint region (below 1000 cm⁻¹). researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol and Phenol) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C, C=N (Indazole ring) | Stretching | 1400 - 1650 |

| C-O (Alcohol, Phenol) | Stretching | 1000 - 1260 |

A combined analysis of IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other, leading to a more complete vibrational characterization of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unambiguous structural proof. For indazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures, identifying tautomeric forms, and understanding packing arrangements in the solid state. caribjscitech.comnih.gov

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database at the time of this writing, the crystallographic analysis of closely related indazole derivatives provides significant insights into the expected solid-state behavior of this compound. For instance, studies on various N-substituted indazoles have confirmed their structural assignments, which were initially proposed based on spectroscopic data like NMR. nih.gov

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

Key Structural Insights from X-ray Crystallography of Indazole Derivatives:

Tautomerism: The indazole ring can exist in different tautomeric forms, primarily 1H and 2H. X-ray crystallography definitively establishes the dominant tautomer in the solid state. For most derivatives, the 1H-tautomer is found to be more stable. caribjscitech.comnih.gov

Intermolecular Interactions: The presence of a hydroxyl group and the nitrogen atoms in the indazole ring of this compound suggests the potential for strong intermolecular hydrogen bonding in the solid state. These interactions play a crucial role in the formation of supramolecular structures, such as dimers, trimers, or extended chains (catemers). rsc.orgresearchgate.net

Hypothetical Crystallographic Data for a Generic Indazole Derivative:

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical crystallographic parameters for a representative indazole derivative.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H10N2O2 |

| Formula Weight | 178.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.18 |

| R-factor | 0.045 |

Circular Dichroism (CD) Spectroscopy for Chiral Indazole Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.gov This technique is exquisitely sensitive to the three-dimensional structure of chiral compounds and is widely used to determine their absolute configuration and study conformational changes.

The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, chiral derivatives can be synthesized, for instance, by introducing a chiral center in the side chain or by substitution with a chiral moiety. For example, if the hydrogen on the hydroxyl-bearing carbon of the hydroxyethyl group were substituted, a chiral center would be created.

Applications of CD Spectroscopy to Chiral Indazole Derivatives:

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (R or S), the absolute stereochemistry of a chiral center can be determined. nih.gov

Conformational Analysis: The sign and intensity of the CD signals are highly dependent on the conformation of the molecule. CD spectroscopy can therefore be used to study the preferred solution-state conformation of flexible chiral side chains.

Monitoring Chiral Self-Assembly: CD spectroscopy is a powerful tool for investigating the formation of chiral supramolecular structures through self-assembly. nih.gov

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been successfully applied to study the chiral structure of 1H-indazoles in the solid state, demonstrating the utility of chiroptical methods for this class of compounds. rsc.orgresearchgate.netresearchgate.net Even achiral indazole molecules can crystallize in chiral space groups, forming helical structures that give rise to a VCD signal. rsc.orgresearchgate.net

Hypothetical CD Spectral Data for a Chiral Indazole Derivative:

The table below presents hypothetical CD data for a chiral derivative of this compound, illustrating the type of information obtained from a CD experiment.

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 220 | +1.5 x 10⁴ |

| 250 | -2.0 x 10⁴ |

| 280 | +0.8 x 10⁴ |

| 310 | -1.2 x 10⁴ |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Indazole Derivatives

Rational Design Principles for Modulating Molecular Recognition

The rational design of indazole derivatives hinges on a deep understanding of how the core structure and its substituents interact with biological targets. researchgate.net While specific studies on 1-(2-Hydroxyethyl)-1H-indazol-6-ol are not extensively available in public literature, the design principles can be inferred from related analogs, particularly those sharing the 6-hydroxy-1H-indazole core.

A key example is the development of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent and selective serotonin (B10506) 5-HT2 receptor agonist. nih.gov The design of this molecule was a deliberate effort to overcome the limitations of earlier tryptamine (B22526) analogs, which suffered from poor solution stability and undesirable central nervous system (CNS) effects. nih.gov The indazole scaffold was selected as a bioisosteric replacement for the indole (B1671886) nucleus of serotonin, and the 6-hydroxyl group mimics the 5-hydroxyl group of serotonin, which is critical for receptor activation.

The design strategy for such compounds often involves:

Scaffold Hopping: Replacing a core chemical structure with another that maintains similar spatial arrangements of key interacting groups.

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

Conformational Constraint: Introducing structural modifications to lock the molecule in a biologically active conformation, thereby increasing affinity for the target.

In the case of this compound, the presence of the 6-hydroxyl group suggests a design aimed at mimicking endogenous ligands that feature a phenolic hydroxyl group, such as serotonin. The 1-(2-hydroxyethyl) substituent likely serves to modulate solubility and provide an additional hydrogen bonding moiety, which can influence its interaction with target proteins.

Systematic Chemical Modification and Evaluation of Structure-Interaction Profiles

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the mapping of its structure-interaction profile. For the indazole scaffold, modifications at various positions have been shown to have a profound impact on biological activity.

For instance, in a series of 1-(2-aminopropyl)-1H-indazole analogs, the position of the hydroxyl group on the indazole ring was found to be critical for 5-HT2 receptor agonism. The 6-hydroxy derivative was identified as the most potent, highlighting the importance of this specific substitution pattern for molecular recognition by the receptor. nih.gov

While a detailed SAR table for this compound is not available, we can construct a hypothetical table based on the findings for the closely related 1-((S)-2-aminopropyl)-1H-indazol-6-ol to illustrate the principles of systematic modification.

Table 1: Illustrative Structure-Activity Relationship of 6-Hydroxy-1H-Indazole Derivatives as 5-HT2 Receptor Agonists

| Compound | R Group at Position 1 | EC₅₀ (nM) | Efficacy (% of Serotonin) |

| 1 | H | >10,000 | N/A |

| 2 | (S)-2-aminopropyl | 42.7 | 89 |

| 3 | (R)-2-aminopropyl | >1,000 | N/A |

| 4 | 2-aminoethyl | 250 | 85 |

| 5 (Hypothetical) | 2-hydroxyethyl | Data not available | Data not available |

This table is for illustrative purposes and includes data for known compounds to demonstrate SAR principles. Data for the hypothetical compound 5 is not available.

This illustrative table demonstrates that small changes to the substituent at position 1, such as the stereochemistry or the presence of a methyl group on the side chain, can drastically alter the potency and efficacy. The (S)-enantiomer is significantly more active than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal receptor interaction.

Role of Electronic and Steric Parameters in Determining Molecular Behavior

The molecular behavior of indazole derivatives is governed by a delicate interplay of electronic and steric factors. These parameters influence not only the binding affinity to a target but also the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.

Electronic Parameters:

The electronic nature of the indazole ring system and its substituents is crucial for its interaction with biological targets. The 6-hydroxyl group, being an electron-donating group, increases the electron density of the aromatic ring system, which can enhance pi-pi stacking interactions with aromatic residues in a binding pocket. It also acts as a hydrogen bond donor and acceptor, which is often a critical interaction for receptor activation.

The 1-(2-hydroxyethyl) substituent introduces a flexible chain with a terminal hydroxyl group. This group can also participate in hydrogen bonding, potentially forming additional interactions with the target protein that could influence binding affinity and selectivity.

Steric Parameters:

The size and shape of substituents on the indazole ring are critical for determining how the molecule fits into a binding site. Bulky substituents can lead to steric hindrance, preventing optimal binding. Conversely, a certain degree of steric bulk may be necessary to occupy a specific hydrophobic pocket within the receptor.

In the case of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, the methyl group on the aminopropyl side chain was found to be optimal for potency. nih.gov This suggests that this small alkyl group fits into a specific hydrophobic pocket in the 5-HT2 receptor. The 2-hydroxyethyl group in the title compound is isosteric with the aminopropyl group but has different electronic properties, which would be expected to lead to a different interaction profile.

Chemoinformatics and Data Mining Approaches for SAR/SPR Derivation

In the absence of extensive experimental data for a specific compound like this compound, chemoinformatics and data mining approaches can provide valuable insights into its potential biological activities and properties. These computational methods leverage the vast amount of existing chemical and biological data to build predictive models.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of indazole derivatives with known activities, a QSAR model could be developed to predict the activity of new, untested compounds. The model would use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein. A docking study of this compound into the crystal structure of a relevant target, such as a serotonin receptor, could reveal potential binding modes and key interactions. This would allow for a comparison with known ligands and provide a rational basis for its observed or predicted activity.

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active indazole derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Table 2: Predicted Physicochemical Properties of Indazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Water Solubility |

| 1H-Indazole | C₇H₆N₂ | 118.14 | 1.8 | 3.6 g/L |

| 6-Hydroxy-1H-indazole | C₇H₆N₂O | 134.14 | 1.2 | 10.2 g/L |

| This compound | C₉H₁₀N₂O₂ | 178.19 | 0.5 | 50.8 g/L |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | C₁₀H₁₃N₃O | 191.23 | 1.1 | 25.5 g/L |

Predicted values are generated from computational models and are for illustrative purposes.

These computational tools, while not a substitute for experimental testing, are invaluable for prioritizing synthetic efforts and for gaining a deeper understanding of the SAR and SPR of novel compounds like this compound, especially when empirical data is scarce.

Emerging Research Avenues and Methodological Innovations for 1 2 Hydroxyethyl 1h Indazol 6 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The synthesis of functionalized indazoles like 1-(2-Hydroxyethyl)-1H-indazol-6-ol can be a complex undertaking, often resulting in mixtures of N1 and N2-alkylated isomers depending on the reaction conditions. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to address such synthetic challenges.

Modern retrosynthesis prediction models, which are increasingly driven by deep learning, can propose viable synthetic routes for complex molecules. nih.govsigmaaldrich.com These models can be broadly categorized into template-based and template-free approaches. Template-based models, such as LocalRetro, utilize a database of known chemical reactions to suggest synthetic disconnections. sigmaaldrich.com In contrast, template-free models, often based on natural language processing architectures like Transformers, treat retrosynthesis as a sequence-to-sequence translation problem, converting a product's SMILES representation into that of its reactants. nih.govsigmaaldrich.com

| Model Type | Approach | Example | Potential Application for this compound |

| Template-Based | Utilizes known reaction templates | LocalRetro | Predicting established reaction conditions for regioselective N1-alkylation. |

| Template-Free (Transformer) | Sequence-to-sequence SMILES translation | Mol-Transformer, SynFormer | Generating novel and unconventional synthetic routes. |

| Hybrid | Combines AI with expert rules | Not specified | Optimizing synthesis planning by incorporating known regioselectivity rules for indazoles. |

Development of Advanced Probes for Chemical Biology Applications

Chemical probes are indispensable tools for interrogating biological systems, allowing for the study of enzyme activities and biological pathways in their native context. bldpharm.com The this compound scaffold is a promising starting point for the development of such probes. The hydroxyl groups at the 6-position and on the ethyl side chain offer convenient handles for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups.

One prominent application of chemical probes is in activity-based protein profiling (ABPP), a technique used to study enzyme function directly in complex biological samples. bldpharm.com Probes for ABPP typically contain a reactive "warhead" that forms a covalent bond with an active site residue of the target enzyme. For instance, the indazole scaffold could be modified to incorporate photoaffinity labels, which form a covalent bond upon activation with light. bldpharm.com This approach is particularly useful for targeting enzymes that lack a catalytic nucleophile.

Furthermore, the indazole nucleus is present in compounds designed as PET (Positron Emission Tomography) probes for in vivo imaging. For example, a carbon-11 (B1219553) labeled indazole derivative has been synthesized as a potential PET probe for imaging the PIM1 kinase enzyme. bldpharm.com This suggests that a radiolabeled version of this compound or its derivatives could be developed for similar imaging applications, potentially targeting enzymes that interact with the indazole-6-ol core.

Table 2: Potential Chemical Probe Modifications of this compound

| Probe Type | Modification Strategy | Potential Target Class |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone (B1666685) group. | Enzymes without a strong nucleophilic residue. |

| Activity-Based Probe | Attachment of a fluorophosphonate or epoxide warhead. | Serine hydrolases or cysteine proteases. |

| PET Imaging Probe | Introduction of a radionuclide (e.g., ¹¹C, ¹⁸F). | Kinases or other enzymes targeted by indazoles. |

| Hydrazine (B178648) Probe | Conversion of a functional group to a hydrazine. | Enzymes with electrophilic cofactors or intermediates. acs.orgresearchgate.net |

Exploration of Unconventional Reactivity and Catalysis

Recent advances in synthetic organic chemistry have opened up new avenues for the functionalization of heterocyclic compounds like indazoles. These methods often employ transition-metal catalysis or photocatalysis to achieve transformations that are difficult to accomplish with traditional methods. a2bchem.comsigmaaldrich.com

The C-H bonds of the indazole ring are potential sites for direct functionalization. Transition-metal-catalyzed C-H activation has been successfully used for the arylation, alkylation, and alkenylation of the indazole core at various positions. hilarispublisher.com For this compound, these techniques could be employed to introduce a wide range of substituents, thereby creating a library of analogs for structure-activity relationship studies. For instance, palladium-catalyzed direct arylation could be used to introduce aryl groups at the 3- or 7-positions of the indazole ring. nih.gov

Visible-light photocatalysis is another emerging area that enables novel transformations under mild conditions. sigmaaldrich.com This methodology could be applied to the functionalization of this compound, potentially leading to new types of derivatives that are not accessible through thermal reactions. Furthermore, the Davis-Beirut reaction, which proceeds through a nitroso-imine intermediate, offers a robust method for the synthesis of 2H-indazoles, which are generally less thermodynamically stable than their 1H-counterparts. Exploring such unconventional reactivity could lead to the discovery of new properties and applications for indazole derivatives.

Applications in Advanced Materials Science

The indazole scaffold is not only relevant in medicinal chemistry but also shows promise in the field of materials science. nih.gov Functionalized indazoles have been investigated for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. sigmaaldrich.com

The this compound molecule possesses several features that could be exploited in materials science. The aromatic indazole core can participate in π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The hydroxyl groups provide sites for modifying the molecule's electronic properties and for anchoring it to surfaces or incorporating it into polymer chains. A related compound, 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1h-indazol-4-one, is commercially available and categorized under optical and electronic materials, suggesting the potential of the hydroxyethyl-indazole scaffold in this domain.

By systematically modifying the structure of this compound, for example, by extending the π-conjugated system through C-H functionalization reactions, it may be possible to tune its photophysical properties for specific applications. These could include the development of new fluorescent dyes, sensors, or components for organic electronic devices.

Multidisciplinary Approaches for Deeper Mechanistic Understanding

A thorough understanding of the chemical and physical properties of this compound requires a multidisciplinary approach that integrates experimental studies with computational modeling. For instance, understanding the regioselectivity of its synthesis can be greatly enhanced by combining experimental reaction optimization with quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov DFT can be used to model the transition states of the N1 and N2 alkylation pathways, providing insights into the factors that control the reaction's outcome. nih.gov

Similarly, when exploring the potential biological activity of this compound and its derivatives, an integrated computational and experimental workflow is highly beneficial. Molecular docking and molecular dynamics simulations can predict how these molecules might bind to specific protein targets. These computational predictions can then guide the synthesis and experimental testing of the most promising compounds, leading to a more efficient discovery process. Such an approach has been successfully used to identify inhibitors for various therapeutic targets. By applying these integrated methodologies to this compound, researchers can gain a deeper understanding of its fundamental properties and accelerate the discovery of its potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.